molecular formula C12H10N2 B11910642 2-(3-Aminonaphthalen-2-yl)acetonitrile

2-(3-Aminonaphthalen-2-yl)acetonitrile

Cat. No.: B11910642
M. Wt: 182.22 g/mol
InChI Key: SUJKZFSIGSVMSM-UHFFFAOYSA-N
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Description

2-(3-Aminonaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, featuring an amino group and a nitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminonaphthalen-2-yl)acetonitrile typically involves the reaction of 3-nitronaphthalene with acetonitrile in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration of naphthalene followed by reduction and subsequent reaction with acetonitrile. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminonaphthalen-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(3-Aminonaphthalen-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Aminonaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(naphthalen-2-yl)acetonitrile
  • 2-(3-Aminonaphthalen-1-yl)acetonitrile

Uniqueness

2-(3-Aminonaphthalen-2-yl)acetonitrile is unique due to the specific positioning of the amino and nitrile groups on the naphthalene ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14/h1-4,7-8H,5,14H2

InChI Key

SUJKZFSIGSVMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC#N)N

Origin of Product

United States

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